3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one
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Overview
Description
3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and industrial applications, making it a subject of extensive study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not publicly disclosed, general methods include the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the compound is synthesized through a series of chemical reactions. The process is optimized for yield and purity, ensuring that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biochemical and physiological changes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin with antibacterial properties.
CID 5362065: A β-lactam antibiotic.
CID 5479530: Another β-lactam antibiotic.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-23-9-2-3-11(15(16,17)18)10(7-9)8-4-5-19-12(6-8)13-20-14(22)24-21-13/h2-7H,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAVMQTNYLFMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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